molecular formula C27H29ClO6 B12319499 Mometasone Impurity C

Mometasone Impurity C

Cat. No.: B12319499
M. Wt: 485.0 g/mol
InChI Key: UDJQOKVZFMMKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Mometasone Impurity C involves the multi-gram scale synthesis of 21-chloro-16α-methyl-3,11,20-trioxo-pregna-1,4-dien-17-yl furan-2-carboxylate. The synthesis includes the systematic investigation of the final acylation step and the characterization of the difuroate enol ether intermediate . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pressure to ensure the desired yield and purity.

Industrial Production Methods: Industrial production methods for this compound are designed to meet regulatory requirements for the detection and quantification of impurities in mometasone furoate. These methods ensure the availability of the impurity in the required quantity and purity for various studies .

Chemical Reactions Analysis

Types of Reactions: Mometasone Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and characterization of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired products and maintain the integrity of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and final products that are essential for the synthesis and characterization of the compound .

Scientific Research Applications

Mometasone Impurity C has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the development of analytical methods and process validation. In biology and medicine, it is essential for toxicological studies and the development of mometasone furoate formulations . In the industry, it plays a crucial role in ensuring the quality and safety of mometasone furoate products .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H29ClO6

Molecular Weight

485.0 g/mol

IUPAC Name

[17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3

InChI Key

UDJQOKVZFMMKGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C

Origin of Product

United States

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